molecular formula C12H15Cl4NO B1397624 4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride CAS No. 1219960-52-7

4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride

Cat. No. B1397624
CAS RN: 1219960-52-7
M. Wt: 331.1 g/mol
InChI Key: BDNYFZRCPKVKDL-UHFFFAOYSA-N
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Description

“4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H15Cl4NO. It’s a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride” is 331.1 g/mol. More specific physical and chemical properties such as melting point, boiling point, density, and solubility are not available in the current resources.

Scientific Research Applications

  • Metabolic Activity in Obese Rats
    The compound has been studied for its impact on metabolic activity in obese rats. Research indicates that it can cause reduced food intake and weight gain in obese (fa/fa) rats, and an increase in free fatty acid concentration was observed in obese rats treated with this compound for 12 days (Massicot, Steiner, & Godfroid, 1985).

  • Effect on Feeding Behavior
    The compound has been tested for its effect on feeding behavior. It was found to affect the satiety center by reducing gold thioglucose-induced obesity in mice, positioning it as a non-amphetamine substance with low toxicity and without psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).

  • Adsorption Behavior in Agricultural Applications
    The adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid, closely related to the compound , on the surface of poly-o-toluidine Zr(IV)phosphate was studied for its effectiveness in the adsorption from aqueous solutions, indicating potential applications in forestry and agriculture as a systemic herbicide (Khan & Akhtar, 2011).

  • Thermogenic Effects in Rats
    Studies indicate that the compound can increase energy expenditure by increasing resting oxygen consumption (VO2) and produce dose-related increases in VO2 in rats. This effect on resting metabolic rate could be due to the disruption of oxidative phosphorylation (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

  • Selective Serotonin Reuptake Inhibitor (Paroxetine Hydrochloride)
    Although not directly related to the exact compound, studies on Paroxetine hydrochloride, a derivative of piperidine hydrochloride, demonstrate its utility as a selective serotonin reuptake inhibitor, indicating the broad potential of piperidine derivatives in pharmacology (Germann, Ma, Han, & Tikhomirova, 2013).

  • Synthesis and Biological Evaluation of Derivatives
    The synthesis and evaluation of 4,5-Disubstituted-Thiazolyl Amides, derivatives of 4-hydroxy-piperidine, for their anti-inflammatory and antioxidant activities showcase the broader applications of piperidine derivatives in medicinal chemistry (Geronikaki, Hadjipavlou-Litina, Chatziopoulos, & Soloupis, 2003).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, future research will likely continue to explore the synthesis and applications of piperidine derivatives, including “4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride”.

properties

IUPAC Name

4-[(2,4,5-trichlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO.ClH/c13-9-5-11(15)12(6-10(9)14)17-7-8-1-3-16-4-2-8;/h5-6,8,16H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNYFZRCPKVKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219960-52-7
Record name Piperidine, 4-[(2,4,5-trichlorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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